Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-

Description

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides critical insights into the compound’s structure. The proton Nuclear Magnetic Resonance spectrum reveals distinct signals for the hydroxyl-bearing carbons (C7, C8, C9) and the hydrogenated aromatic system. Key features include:

- δ 4.1–4.3 ppm : Multiplet signals corresponding to methine protons adjacent to hydroxyl groups.

- δ 2.8–3.2 ppm : Resonances for methylene protons in the tetrahydrobenzo ring.

- δ 6.8–7.9 ppm : Aromatic protons from the pyrene moiety.

Carbon-13 Nuclear Magnetic Resonance data further corroborate the structure, with quaternary carbons near δ 120–140 ppm (aromatic carbons) and oxygen-bearing carbons at δ 70–80 ppm .

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of the compound reveals a molecular ion peak at m/z 304.3 , consistent with its molecular weight. Characteristic fragmentation pathways include:

X-ray Crystallographic Data

X-ray crystallography has been employed to resolve the three-dimensional structure of related benzo[a]pyrene metabolites. For example, studies on N~2~-[10R-(7S,8R,9S-triacetoxy-7,8,9,10-tetrahydrobenzo[a]pyrenyl)]-O~6~-allyl-2′-deoxyguanosine reveal a distorted half-chair conformation in the tetrahydrobenzo ring, with hydroxyl groups in pseudoequatorial and pseudoaxial orientations. While direct crystallographic data for benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- are limited, these studies provide indirect evidence of its stereochemical preferences.

Comparative Analysis with Related Polycyclic Aromatic Hydrocarbon Metabolites

Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- shares structural similarities with other PAH metabolites but differs in key functional groups and reactivity:

| Feature | Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- | Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide |

|---|---|---|

| Functional Groups | Three hydroxyls | Two hydroxyls, one epoxide |

| Molecular Formula | C~20~H~16~O~3~ | C~20~H~14~O~3~ |

| Reactivity | Electrophilic hydroxylation sites | Epoxide ring susceptible to nucleophilic attack |

| Biological Role | Intermediate in detoxification pathways | Direct DNA adduct formation |

The triol derivative is less genotoxic than its epoxide counterpart but plays a role in modulating oxidative stress responses. Its enhanced solubility compared to non-hydroxylated PAHs (e.g., benzo[a]pyrene) facilitates excretion but may also influence bioavailability.

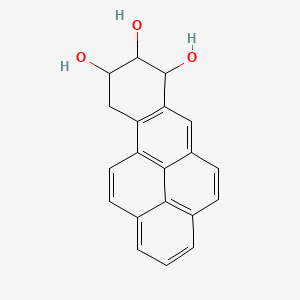

Structure

3D Structure

Properties

CAS No. |

71697-30-8 |

|---|---|

Molecular Formula |

C20H16O3 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol |

InChI |

InChI=1S/C20H16O3/c21-16-9-14-13-7-6-11-3-1-2-10-4-5-12(18(13)17(10)11)8-15(14)19(22)20(16)23/h1-8,16,19-23H,9H2 |

InChI Key |

GFANZDFKCCJYRF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Routes

The chemical synthesis of benzo(a)pyrene derivatives, including the 7,8,9-triol tetrahydro form, typically involves multi-step organic synthesis starting from simpler polycyclic precursors such as anthracene or benz[a]anthracene derivatives. Key steps include:

Stepwise Functionalization:

Starting from ketones like 3,4-dihydrobenz[a]anthracen-1(2H)-one, condensation with lithioenolates of ethyl acetate in tetrahydrofuran at low temperatures (-78°C) forms hydroxyesters. These intermediates undergo dehydration and dehydrogenation over palladium/charcoal catalysts to form ethyl benz[a]anthracenyl acetates.Cyclization and Reduction:

Reduction of esters with diisobutylaluminum hydride at low temperatures yields aldehydes, which cyclize under acidic conditions (e.g., methanesulfonic acid) to form benzo[a]pyrene derivatives. Saponification and further cyclization steps yield phenolic compounds that are precursors to triols.Oxidation and Hydroxylation:

Phenolic intermediates are oxidized using agents like Fremy's salt to quinones, which upon reduction with potassium borohydride in 2-propanol yield dihydroxy derivatives. Subsequent transformations, including formation of epoxides and rearrangements, lead to triol structures.Isotopic Labeling:

Use of isotopically labeled reagents (e.g., ethyl acetate-1-^13C) allows for tracking and confirmation of the positions of hydroxylation and ring modifications in the final triol products.

Enzymatic and Metabolic Preparation

In biological systems, benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- is formed via enzymatic metabolism involving mixed-function oxidases and epoxide hydrolases:

Initial Epoxidation:

Benzo[a]pyrene is first converted by cytochrome P450 enzymes (mixed-function oxidases) to epoxides, particularly the 7,8-epoxide.Epoxide Hydration:

Epoxide hydrolase converts the 7,8-epoxide to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (a diol).Further Oxidation:

The diol is further metabolized by oxidases to diol-epoxides, which can be reduced to triols such as the 7,8,9-triol tetrahydro derivative.Stereospecificity:

The enzymatic process is stereospecific, producing single enantiomers of the dihydrodiol and triol metabolites, which are important in understanding the compound's biological activity and carcinogenicity.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Mass Spectrometry:

The triol metabolites have molecular ions at m/e 304, consistent with the molecular formula C20H16O3.Chromatography:

High-performance liquid chromatography (HPLC) separates triol isomers derived from different diol-epoxide precursors, confirming the stereochemical outcomes of enzymatic metabolism.NMR Spectroscopy:

^13C NMR studies with isotopically labeled precursors have clarified the chemical shifts and confirmed the positions of hydroxyl groups in the triol structure.Stereochemical Configuration: The triol isomers are formed with specific trans and cis configurations relative to the hydroxyl groups, which influence their biological activity.

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

The compound arises through sequential enzymatic oxidation and hydration steps during benzo(a)pyrene metabolism . Key reactions include:

Oxidation by Cytochrome P450

-

Substrate : Benzo(a)pyrene

-

Enzyme : CYP1A1 (cytochrome P450 1A1)

-

Mechanism : CYP1A1 introduces an epoxide group at the 7,8-position via stereospecific oxidation.

Epoxide Hydration

-

Substrate : Benzo(a)pyrene-7,8-epoxide

-

Enzyme : Epoxide hydrolase

-

Stereochemistry : The hydration maintains trans-configuration of hydroxyl groups.

Secondary Oxidation to Triol

-

Substrate : (−)-Benzo(a)pyrene-7,8-dihydrodiol

-

Enzyme : CYP1A1 or other oxidases

-

Mechanism : Further hydroxylation at the 9-position, forming three vicinal hydroxyl groups.

Reactivity and Stability

The triol exhibits distinct reactivity due to its hydroxylated structure:

Role in Carcinogenesis

The triol is a precursor to diol-epoxides , the ultimate carcinogens derived from benzo(a)pyrene :

-

Diol-Epoxide Formation :

-

DNA Adduct Formation :

Comparative Reactivity of Metabolites

Experimental Insights

-

Stereochemical Specificity : Rat liver microsomes predominantly produce the (−)-enantiomer of the 7,8-dihydrodiol, which is further oxidized to the triol and diol-epoxide with >90% stereoselectivity .

-

Enzymatic Inhibition : Co-administration of epoxide hydrolase inhibitors reduces triol formation, confirming its role in detoxification pathways .

Scientific Research Applications

Toxicological Studies

Benzo(a)pyrene and its metabolites, including benzo(a)pyrene-7,8,9-triol, are extensively studied for their toxic effects. These studies often focus on the compound's role in DNA adduct formation and subsequent mutagenesis.

Key Findings:

- DNA Adduct Formation: Benzo(a)pyrene-7,8-diol and its derivatives are known to form DNA adducts that can lead to mutations and cancer. The detection of these adducts is crucial for understanding the mechanisms of PAH-induced carcinogenesis .

- Metabolism by Cytochrome P450 Enzymes: Research indicates that human cytochrome P450 enzymes metabolize benzo(a)pyrene to various products, including benzo(a)pyrene-7,8-diol and further to the triol and tetrahydro forms. This metabolic pathway is essential for assessing the carcinogenic potential of PAHs .

Environmental Monitoring

Benzo(a)pyrene-7,8,9-triol serves as a biomarker for exposure to PAHs in environmental samples. Its presence can indicate contamination levels in air and food products.

Applications:

- Food Safety: Monitoring levels of benzo(a)pyrene and its metabolites in food helps assess dietary exposure risks. Studies have shown that PAH levels can vary significantly in different food processing methods (e.g., smoking) .

- Air Quality Assessment: The compound can be measured in air samples to evaluate pollution levels from industrial emissions and vehicle exhausts.

Cancer Research

The role of benzo(a)pyrene-7,8,9-triol in cancer research is substantial due to its involvement in the metabolic activation of benzo(a)pyrene.

Case Studies:

- In Vivo Studies: Animal models have demonstrated that exposure to benzo(a)pyrene leads to tumor formation through metabolic activation pathways involving its triol and tetrahydro derivatives .

- Human Epidemiological Studies: Research linking PAH exposure to lung cancer incidence highlights the importance of monitoring metabolites like benzo(a)pyrene-7,8,9-triol as potential biomarkers for assessing cancer risk in populations exposed to environmental pollutants .

Analytical Chemistry

The detection and quantification of benzo(a)pyrene-7,8,9-triol are critical for various analytical applications.

Methods Used:

- High-Performance Liquid Chromatography (HPLC): This technique is commonly employed to separate and quantify PAHs and their metabolites in biological samples .

- Mass Spectrometry: Advanced techniques such as mass spectrometry provide precise identification of benzo(a)pyrene metabolites in complex mixtures .

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects through the formation of DNA adducts. It is metabolized by cellular enzymes to form reactive intermediates that can bind covalently to DNA, leading to mutations. The primary molecular targets include DNA bases, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent formation of electrophilic species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Metabolic Pathways and Reactivity

- Formation of Tetraols :

Benzo(a)pyrene-7,8,9-triol arises from hydrolysis of BPDEs. The anti-BPDE undergoes acid-catalyzed or spontaneous cis-addition of water, yielding the tetraol . In contrast, syn-BPDE forms tetraols less efficiently due to steric hindrance . - Enzymatic Activation :

Cytochrome P450 enzymes (e.g., CYP1A1) oxidize BaP to 7,8-dihydrodiol, which is further epoxidized to BPDEs. Sulfotransferases also activate tetraols, enhancing DNA binding .

Carcinogenicity and Mutagenicity

- Key Findings: The 9,10 double bond in BPDEs is critical for carcinogenicity. Saturation at this position (e.g., 7,8,9,10-tetrahydro derivatives) abolishes activity . anti-BPDE is 1.5–4× more mutagenic than syn-BPDE in bacterial assays but less stable . The tetraol itself is non-carcinogenic but serves as a biomarker for BPDE exposure .

Environmental and Biomarker Relevance

- Urinary Biomarkers :

Levels of benzo(a)pyrene-7,8,9,10-tetraol correlate strongly with 1-hydroxypyrene (r > 0.9) in smokers and creosote workers, validating its use in exposure assessment . - Fungal Degradation :

Cunninghamella elegans oxidizes BaP to tetraols (1.3% of total metabolites), mimicking mammalian metabolism .

Biological Activity

Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential implications in carcinogenesis. This compound is a metabolite of benzo(a)pyrene (B[a]P), a well-known environmental carcinogen. Understanding the biological activity of this compound is crucial for elucidating its role in cancer development and toxicity.

Metabolic Pathways

The metabolism of benzo(a)pyrene involves several enzymatic transformations primarily mediated by cytochrome P450 enzymes. Key metabolic pathways include:

- Hydroxylation : B[a]P is converted to various hydroxylated metabolites, including benzo(a)pyrene-7,8-diol.

- Epoxidation : This pathway leads to the formation of highly reactive epoxides that can interact with cellular macromolecules.

- Formation of Triols : Benzo(a)pyrene-7,8,9-triol is formed through further oxidation of diols.

The enzymatic conversion of B[a]P and its metabolites has been shown to produce genotoxic compounds capable of forming DNA adducts, which are critical in the initiation of carcinogenesis .

Biological Effects

Research indicates that benzo(a)pyrene-7,8,9-triol exhibits significant biological activity:

- Genotoxicity : Studies have demonstrated that this compound can form covalent DNA adducts, leading to mutations and potentially initiating cancer .

- Mutagenicity : In vitro assays have shown that benzo(a)pyrene metabolites are mutagenic in bacterial strains such as Salmonella typhimurium .

- Cellular Effects : The compound has been implicated in inducing apoptosis and other cellular stress responses in various cell types .

Case Study 1: Liver Carcinogenesis

A study investigated the effects of benzo(a)pyrene and its metabolites on liver cells. The results indicated that exposure to benzo(a)pyrene-7,8-diol led to significant DNA damage and increased tumor formation in rodent models. The study highlighted the role of cytochrome P450 1B1 in activating B[a]P to its ultimate carcinogenic form .

Case Study 2: Human Relevance

Research examining human hepatocytes revealed that benzo(a)pyrene metabolites could incorporate into DNA at levels sufficient to induce mutagenesis. The findings suggest a potential risk for individuals exposed to environmental sources of PAHs .

Table 1: Metabolic Products of Benzo(a)pyrene

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| Benzo(a)pyrene-7,8-diol | Hydroxylation | Genotoxic |

| Benzo(a)pyrene-7,8-dione | Oxidation | Mutagenic |

| Benzo(a)pyrene-7,8,9-triol | Further oxidation | Apoptotic |

| Benzo(a)pyrene-7,8-diol-9,10-epoxide | Epoxidation | Highly reactive |

Table 2: Enzymatic Activity of Cytochrome P450 Isoforms

| Isoform | Substrate | Activity (nmol/min/nmol P450) |

|---|---|---|

| CYP1A1 | B[a]P | 2.58 |

| CYP1B1 | B[a]P | 0.60 |

| CYP1A2 | B[a]P | Undetectable |

Q & A

What are the key metabolic pathways leading to the formation of Benzo(a)pyrene-7,8,9-triol, and how do experimental models replicate these processes?

Basic

Benzo(a)pyrene (BaP) is metabolized via cytochrome P450 enzymes (CYP1A1) and epoxide hydrolase to form the reactive intermediate benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). Subsequent hydrolysis of BPDE yields the triol metabolite, 7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene. In vitro models like Hep G2 cell lines are commonly used to study this metabolic activation, while rodent models with induced CYP1A1 expression simulate in vivo conditions .

How do stable versus unstable DNA adducts of Benzo(a)pyrene-7,8,9-triol influence carcinogenicity risk assessments?

Advanced

Stable adducts (e.g., 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, dG-N2-BPDE) persist in DNA but exhibit lower mutagenic potential. Unstable adducts, formed via one-electron oxidation, are more prone to depurination, causing G→T transversions (e.g., at TP53 codon 273). Studies in mouse skin show that unstable adducts correlate more strongly with tumorigenicity than stable ones, despite the latter being more abundant in BPDE-exposed tissues .

What methodological best practices are recommended for quantifying DNA adducts of this compound in biological samples?

Basic

Immunoaffinity chromatography combined with high-performance liquid chromatography (HPLC) and synchronous fluorescence spectroscopy (SFS) is recommended for sensitive detection. For example, BP-7,10/8,9-tetrol metabolites in human urine can be isolated using anti-adduct antibodies and quantified via SFS with a detection limit of 0.01 pmol/mL .

How can researchers address discrepancies in DNA adduct quantification across studies?

Advanced

Variations arise from differences in sample preparation (e.g., hydrolysis efficiency), adduct stability (e.g., pH-dependent degradation), and detection limits of analytical techniques. Standardizing protocols for DNA extraction, using isotopically labeled internal standards (e.g., tritiated BPDE-tetrol), and cross-validating with LC-MS/MS (targeting ions like m/z 303.1007 for the triol moiety) improve reproducibility .

What are the primary DNA binding sites and mutational signatures associated with Benzo(a)pyrene-7,8,9-triol?

Basic

The N2 position of deoxyguanosine is the primary binding site, forming dG-N2-BPDE adducts. These adducts distort DNA helicity, leading to G→T transversions, a hallmark mutation in smoking-related lung cancers. Crystallographic studies confirm structural distortion at the adduct site .

How do coexposures (e.g., Sudan I) modulate the genotoxicity of Benzo(a)pyrene-7,8,9-triol?

Advanced

Coexposure to Sudan I upregulates CYP1A1 and microsomal epoxide hydrolase (mEH), enhancing BaP bioactivation to BPDE and subsequent DNA adduct formation. In rat models, this synergy increases dG-N2-BPDE adduct levels by 30–50%, highlighting the importance of evaluating mixed exposures in risk assessment .

What analytical techniques are most reliable for structural confirmation of DNA adducts?

Basic

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with product ion analysis is critical. Diagnostic ions include m/z 303.1007 (triol moiety), m/z 285.0902 (loss of H₂O), and m/z 257.0954 (additional carbonyl loss). These fragments confirm adduct identity and purity .

How do regulatory frameworks incorporate data on BaP metabolites for carcinogenicity assessments?

Advanced

The EPA’s IRIS program uses dermal exposure studies in mice to derive cancer slope factors for BaP. Biomarkers like dG-N2-BPDE adducts in human tissues are validated against animal data to extrapolate risks, though uncertainties remain in quantifying low-dose exposures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.